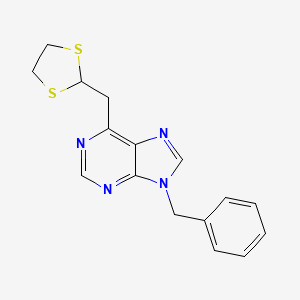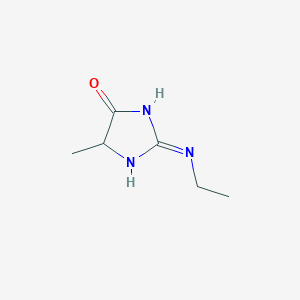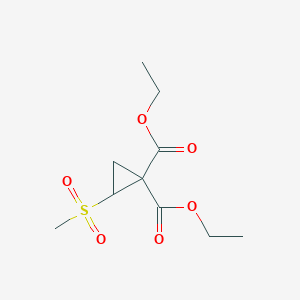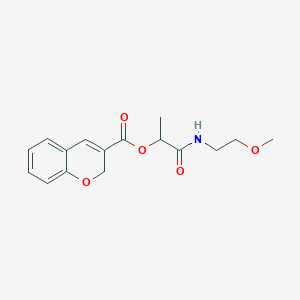
1-((2-Methoxyethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methoxyethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-((2-Methoxyethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the 1-oxopropan-2-yl group and the 2-methoxyethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-((2-Methoxyethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-((2-Methoxyethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Methoxyethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1-((2-Methoxyethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2H-chromene-3-carboxylate: Lacks the 1-oxopropan-2-yl and 2-methoxyethylamino groups, resulting in different chemical and biological properties.
1-((2-Hydroxyethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, leading to variations in reactivity and biological activity.
1-((2-Methoxyethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxamide: Contains an amide group instead of an ester group, affecting its chemical stability and interactions.
Properties
Molecular Formula |
C16H19NO5 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
[1-(2-methoxyethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-11(15(18)17-7-8-20-2)22-16(19)13-9-12-5-3-4-6-14(12)21-10-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,17,18) |
InChI Key |
JRBIRCYWJKPYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOC)OC(=O)C1=CC2=CC=CC=C2OC1 |
solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



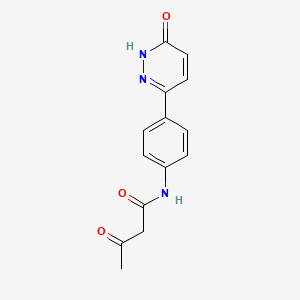
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
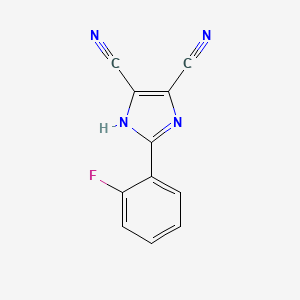
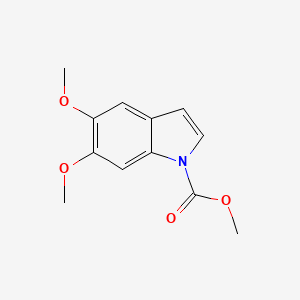
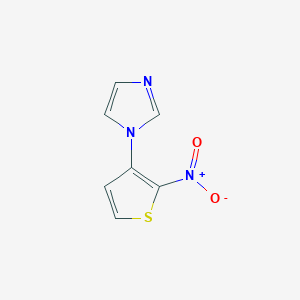
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)


![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
